Product packaging for 3-Methyleneheptanoic acid(Cat. No.:CAS No. 84817-84-5)

3-Methyleneheptanoic acid

Cat. No.: B13023717
CAS No.: 84817-84-5
M. Wt: 142.20 g/mol
InChI Key: DURJBIVOBGHCHY-UHFFFAOYSA-N
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Description

Current Understanding and Research Significance of Methylenated Fatty Acids

Methylenated fatty acids are a subset of unsaturated fatty acids that possess a terminal or internal methylene (B1212753) group. This structural feature imparts distinct chemical reactivity compared to their more common unsaturated counterparts containing internal double bonds. The biosynthesis of some methyl-branched fatty acids is understood to proceed through a methylenated intermediate. frontiersin.org For instance, the formation of 10-methyl stearic acid is believed to involve the methylation of oleic acid to create 10-methylene octadecanoic acid, which is subsequently reduced. frontiersin.org This process highlights the role of methylenated fatty acids as key intermediates in microbial lipid metabolism. frontiersin.org

The significance of methylenated fatty acids extends to their biological activities. They are recognized for their roles in cellular membranes and as storage lipids. frontiersin.orgresearchgate.net Furthermore, certain methylenated fatty acids have been identified as components of insect pheromones, playing a crucial role in chemical communication. nih.govusda.gov For example, 3-Methyleneheptanoic acid is one of five eight-carbon acids that constitute the sex pheromone of the female cowpea weevil, Callosobruchus maculatus. nih.govusda.gov Each of these components, including this compound, is individually active in eliciting a response in males, with combinations of the acids having an additive effect. nih.govusda.gov This has direct implications for the development of biopesticides and sustainable pest management strategies. researchgate.netscispace.com

The synthesis of methylenated fatty acids is an active area of research. Various methods have been developed for their preparation, including the reaction of diketene (B1670635) with Grignard reagents and the ring-opening of methyleneoxetanones. rsc.orgoup.comrsc.org These synthetic routes are crucial for producing these compounds in sufficient quantities for further study and for creating analogs to investigate structure-activity relationships. rsc.orgorgsyn.org

Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences

The study of this compound and other methylenated fatty acids holds relevance across multiple scientific disciplines, from organic chemistry and biochemistry to ecology and biotechnology.

In organic chemistry , the synthesis of these molecules presents interesting challenges and opportunities for developing novel synthetic methodologies. For example, the asymmetric hydrogenation of this compound using chiral iridium catalysts has been a subject of study, aiming to produce enantiomerically pure forms of the corresponding saturated acid, 3-methylheptanoic acid. rsc.orgrsc.org This is significant because the biological activity of chiral molecules is often dependent on their specific stereochemistry.

From a biochemical perspective, understanding the biosynthesis of methylenated fatty acids provides insight into the enzymatic machinery that bacteria and other organisms use to modify lipids. frontiersin.org The enzymes involved, such as methyltransferases and desaturases, are potential targets for antimicrobial drug development. frontiersin.orgnumberanalytics.com Furthermore, the identification of xenometabolite derivatives like cis- and trans-3,4-methylene-heptanoylcarnitine in human plasma and skeletal muscle after exercise suggests potential roles in human physiology and metabolism that are yet to be fully elucidated. physiology.org

In the field of ecology and agriculture , the identification of this compound as a component of an insect sex pheromone is of great importance. nih.govusda.govresearchgate.netscispace.com This knowledge can be harnessed to develop species-specific and environmentally friendly pest control strategies. Pheromone-based traps can be used for monitoring insect populations and for mass trapping to reduce their numbers, offering a sustainable alternative to broad-spectrum synthetic insecticides. researchgate.netscispace.com

Biotechnology and pharmaceutical sciences also stand to benefit from research into fatty acid derivatives. numberanalytics.commarketresearchintellect.com While direct pharmaceutical applications of this compound are not yet established, the broader class of fatty acid derivatives is being explored for various therapeutic uses, including as anti-inflammatory and antimicrobial agents. numberanalytics.comncsu.edunih.gov The unique structure of methylenated fatty acids could lead to the discovery of novel biological activities.

Identification of Key Research Gaps and Future Trajectories for this compound Studies

Despite the progress made, significant gaps remain in our understanding of this compound and methylenated fatty acids in general. Addressing these gaps will open up new avenues for research and application.

A primary research gap is the elucidation of the complete biosynthetic pathway of this compound in Callosobruchus maculatus. While it has been identified as a natural product, the specific enzymes and genetic pathways responsible for its formation are not fully characterized. Future research should focus on identifying and characterizing the genes and enzymes involved in the introduction of the methylene group at the 3-position.

Another critical area for future investigation is the exploration of the broader biological activities of this compound. Beyond its role as a pheromone, it is largely unknown whether this compound possesses other biological functions, such as antimicrobial or anti-inflammatory properties, which have been observed in other fatty acid derivatives. ncsu.edunih.govscielo.br Screening this compound and its synthetic analogs in various biological assays could uncover novel therapeutic or biotechnological applications.

The development of more efficient and stereoselective synthetic methods for this compound and related compounds remains a key objective. numberanalytics.com While several synthetic routes exist, improving their efficiency, scalability, and ability to control stereochemistry is crucial for making these compounds more accessible for research and potential commercial applications. rsc.orgorgsyn.org

Furthermore, there is a need for comprehensive profiling of methylenated fatty acids in different biological systems . The discovery of methylene-heptanoylcarnitine in humans highlights the possibility that such compounds may be more widespread than currently appreciated. physiology.org Advanced analytical techniques, such as mass spectrometry, are essential for detecting and quantifying these low-abundance lipids in various biological matrices. waters.com Establishing reference ranges for such fatty acids in healthy individuals could aid in understanding their potential role in health and disease. plos.org

Finally, an interdisciplinary approach combining chemistry, biology, and data science will be crucial for future breakthroughs. numberanalytics.com Integrating genomic, transcriptomic, and metabolomic data can help to unravel the complex networks in which these molecules participate and to identify new functions and applications. frontiersin.org

Research Findings on this compound and Related Compounds

CompoundResearch AreaKey FindingCitation
This compoundChemical EcologyComponent of the sex pheromone of the cowpea weevil, Callosobruchus maculatus. nih.govusda.gov
This compoundOrganic SynthesisCan be synthesized via the reaction of diketene with Grignard reagents. oup.com
This compoundOrganic SynthesisAsymmetric hydrogenation using chiral iridium catalysts yields (S)-3-methylheptanoic acid with high enantioselectivity. rsc.orgrsc.org
cis- and trans-3,4-methylene-heptanoylcarnitineHuman MetabolismIdentified as xenometabolite derivatives in human plasma and skeletal muscle after exercise. physiology.org
10-methylene octadecanoic acidBiochemistryAn intermediate in the biosynthesis of 10-methyl stearic acid in some bacteria. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B13023717 3-Methyleneheptanoic acid CAS No. 84817-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84817-84-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-methylideneheptanoic acid

InChI

InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

DURJBIVOBGHCHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CC(=O)O

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 3 Methyleneheptanoic Acid and Its Derivatives

Stereoselective and Enantioselective Synthetic Routes for 3-Methyleneheptanoic Acid

Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific isomers with desired biological activities or for their application as chiral building blocks. This section explores various strategies to control the stereochemistry at the C3 position.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids represents a powerful and atom-economical method for the synthesis of chiral carboxylic acids. While specific studies on this compound are not extensively documented, established strategies for related compounds provide a clear blueprint for its enantioselective reduction. The key to this approach lies in the use of chiral transition metal catalysts, which create a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer.

Catalyst Systems:

Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of various unsaturated carboxylic acids.

Rhodium-based catalysts: Chiral rhodium complexes are also widely used. The choice of chiral ligand is critical for achieving high enantioselectivity.

Iridium-based catalysts: Iridium complexes, particularly with chiral P,N ligands, have shown excellent activity and enantioselectivity in the hydrogenation of challenging substrates.

Cobalt-based catalysts: More recently, catalysts based on earth-abundant metals like cobalt have emerged as sustainable alternatives to precious metal catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.

The general mechanism involves the coordination of the double bond and the carboxyl group of this compound to the chiral metal center. Hydrogen is then delivered to one face of the double bond, directed by the steric and electronic properties of the chiral ligand.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand FamilyMetalTypical Substrates
BINAPRu, Rhα,β-Unsaturated carboxylic acids
JosiphosRh, IrFunctionalized olefins
MandyphosRhVarious unsaturated compounds
Ph-BPECoα,β-Unsaturated carboxylic acids

Novel Chiral Catalysis in this compound Synthesis

Beyond traditional asymmetric hydrogenation, novel catalytic systems offer alternative and often complementary approaches to the enantioselective synthesis of this compound. These methods can involve the use of chiral organocatalysts or innovative transition metal complexes.

Organocatalysis: Chiral amines, phosphoric acids, and other small organic molecules can catalyze the asymmetric synthesis of α-methylene carboxylic acids. For instance, a chiral amine could be used to form a chiral enamine intermediate from a suitable precursor, which then undergoes an enantioselective reaction to introduce the desired stereocenter. The heterodimeric association of carboxylic acids with chiral phosphoric acid catalysts has been proposed as a new activation principle in organocatalysis, potentially applicable to reactions involving this compound.

Chiral Lewis Acid Catalysis: Chiral Lewis acids can be employed to activate substrates in various reactions, such as conjugate additions to α,β-unsaturated systems, to afford chiral products.

Table 2: Examples of Novel Chiral Catalysis Approaches

Catalyst TypeDescriptionPotential Application for this compound Synthesis
Chiral Phosphoric AcidsAct as chiral Brønsted acids to activate electrophiles or nucleophiles.Enantioselective protonation or conjugate addition to a precursor.
Chiral Amines (e.g., proline derivatives)Form chiral enamines or iminium ions.Asymmetric α-functionalization of a precursor aldehyde or ketone.
Chiral N-Heterocyclic Carbenes (NHCs)Act as versatile organocatalysts for various transformations.Enantioselective annulations or conjugate additions.

Regioselective Ring-Opening Reactions for Precursor Formation

Regioselective ring-opening of cyclic precursors offers a powerful strategy for the stereocontrolled synthesis of acyclic compounds, including precursors to this compound. A plausible approach involves the synthesis and subsequent ring-opening of α-methylene-γ-butyrolactones.

The synthesis of α-methylene-γ-butyrolactones can be achieved through various methods, including palladium-catalyzed reactions. Once formed, these lactones can undergo regioselective ring-opening reactions. For example, reaction with a suitable nucleophile under acidic or basic conditions could cleave the ester bond to yield a γ-hydroxy-α-methylene carboxylic acid derivative, which could then be further transformed into this compound.

Another potential route involves the palladium-catalyzed carboxylation of allenes. This method allows for the direct introduction of a carboxylic acid group to an allene (B1206475) substrate, potentially leading to the formation of α,β-unsaturated acids like this compound in a single step. The regioselectivity of the carboxylation can be controlled by the choice of catalyst and reaction conditions.

Total Synthesis Pathways of Complex Molecules Utilizing this compound as a Key Intermediate

While specific examples of total syntheses explicitly documenting the use of this compound as a key intermediate are scarce in the literature, its structural motif is present in a number of natural products. Retrosynthetic analysis of these molecules suggests that this compound or a close derivative could serve as a valuable building block.

The α-methylene-γ-lactone moiety is a common feature in many biologically active natural products. A synthetic strategy for these compounds could involve the use of this compound as a precursor to construct this key structural element.

Hypothetical Retrosynthetic Analysis:

A hypothetical retrosynthesis of a natural product containing a 2-pentyl-2-propenoic acid substructure could involve a disconnection that leads back to this compound. This approach would leverage the functionalities present in this compound for further elaboration and construction of the target molecule.

Derivatization Strategies for Structural Modification and Exploration of Analogues

Derivatization of this compound allows for the exploration of its structure-activity relationships and the synthesis of analogues with potentially improved properties.

Synthesis of Acylcarnitine Esters of Methyleneheptanoic Acid Isomers

Acylcarnitines are esters of carnitine and fatty acids, which play a crucial role in fatty acid metabolism. The synthesis of acylcarnitine esters of methyleneheptanoic acid isomers is of interest for metabolic studies and as potential diagnostic standards. A related compound, cis-3,4-methylene-heptanoylcarnitine, has been identified in human urine and synthesized as an authentic standard.

The general procedure for the synthesis of acylcarnitines involves the activation of the carboxylic acid, followed by esterification with L-carnitine.

Synthetic Procedure Outline:

Activation of the Carboxylic Acid: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent.

Esterification with L-Carnitine: The resulting acyl chloride is then reacted with L-carnitine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. Trifluoroacetic acid has also been used as a solvent for this type of reaction.

Purification: The final acylcarnitine product is then purified using techniques such as chromatography.

This method can be applied to synthesize the acylcarnitine esters of various isomers of methyleneheptanoic acid, providing valuable tools for biochemical and clinical research.

Cyclopropanation of Unsaturated Fatty Acid Precursors

One of the sophisticated methods for introducing a methylene (B1212753) group at the 3-position of a heptanoic acid backbone involves the cyclopropanation of an appropriate unsaturated fatty acid precursor, followed by ring-opening. A common approach utilizes the reaction of an α,β-unsaturated ester with a cyclopropanating agent.

A notable method for the cyclopropanation of unsaturated fatty acid methyl esters involves the use of diazomethane (B1218177) in the presence of a palladium(II) acetate (B1210297) catalyst. researchgate.net This reaction is known to be stereospecific and proceeds under mild conditions, offering a significant advantage over harsher methods. researchgate.net For the synthesis of a precursor to this compound, a suitable starting material would be methyl (E)-hept-2-enoate. The reaction with diazomethane and palladium(II) acetate would yield the corresponding cyclopropyl (B3062369) ester. Subsequent selective ring-opening of the cyclopropane (B1198618) ring at the C1-C2 bond can then generate the desired 3-methylene functionality. The reactivity in such cyclopropanation reactions has been observed to be higher for α,β-unsaturated esters compared to other unsaturated fatty acid esters. researchgate.net

Table 1: Comparison of Cyclopropanation Methods for Unsaturated Esters

Cyclopropanating AgentCatalystConditionsStereospecificityReference
DiazomethanePalladium(II) acetateMild, shorter reaction timeHigh researchgate.net
DiiodomethaneZinc-Copper Couple (Simmons-Smith)Harsher, longer reaction timeHigh researchgate.net

Preparation of other this compound Analogs

The synthesis of various analogs of this compound allows for the exploration of structure-activity relationships. Key reactions for introducing diversity at and around the 3-position include the Baylis-Hillman and Wittig reactions.

The Baylis-Hillman reaction provides a powerful method for forming a carbon-carbon bond between an aldehyde and an activated alkene, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). organic-chemistry.orgwikipedia.org To synthesize analogs of this compound, pentanal can be reacted with various acrylates. For example, reacting pentanal with methyl acrylate (B77674) in the presence of DABCO would yield a hydroxylated precursor which can be further modified to generate analogs with different substituents at the 2- or 3-position. The reaction is known to work with a variety of aldehydes and activated alkenes, offering a versatile route to a range of analogs. nih.gov

The Wittig reaction is another cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.org For the synthesis of this compound analogs, pentanal can be reacted with a variety of phosphonium (B103445) ylides derived from α-halo esters. For instance, the reaction of pentanal with the ylide generated from ethyl 2-(triphenylphosphoranylidene)propionate would lead to an ethyl 2-methyl-3-methyleneheptanoate, an analog of this compound. The stereochemistry of the resulting alkene in a Wittig reaction can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.orgchem-station.com

Table 2: Synthesis of this compound Analogs

ReactionAldehydeActivated Alkene / YlideResulting Analog Structure (Precursor)Reference
Baylis-HillmanPentanalMethyl acrylateMethyl 2-(1-hydroxybutyl)acrylate organic-chemistry.orgnih.gov
WittigPentanalEthyl (triphenylphosphoranylidene)acetateEthyl 3-methyleneheptanoate organic-chemistry.orgbeilstein-journals.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthesizing this compound is critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For olefination reactions like the Wittig or Baylis-Hillman reactions, which are central to the synthesis of the methylene group, the choice of catalyst and solvent can dramatically influence the yield and stereoselectivity. In the Baylis-Hillman reaction, while DABCO is a common catalyst, other nucleophilic catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and various phosphines can also be employed, sometimes leading to improved reaction rates and yields. organic-chemistry.org The solvent can also play a crucial role; for instance, polar protic solvents have been shown to accelerate the Baylis-Hillman reaction. organic-chemistry.org

In the context of a Wittig reaction for the synthesis of α,β-unsaturated esters, the choice of base to generate the ylide is critical. Strong bases like sodium hydride or butyl lithium are often used for non-stabilized ylides, while milder bases can be sufficient for stabilized ylides. organic-chemistry.org The reaction temperature also plays a significant role in controlling the stereoselectivity, with lower temperatures often favoring the formation of the Z-isomer with non-stabilized ylides. chem-station.com

Table 3: Illustrative Optimization Parameters for Olefination Reactions

ParameterVariationEffect on Yield/SelectivityReference
Catalyst (Baylis-Hillman) DABCO vs. DBU vs. PhosphinesCan significantly alter reaction rate and product yield. organic-chemistry.org
Solvent (Baylis-Hillman) Polar protic vs. AproticPolar protic solvents can increase the reaction rate. organic-chemistry.org
Base (Wittig) NaH vs. BuLi vs. KHMDSChoice depends on the stability of the ylide; stronger bases for less stable ylides. organic-chemistry.org
Temperature (Wittig) -78 °C to Room TemperatureCan influence the E/Z selectivity of the resulting alkene. chem-station.com

By systematically varying these parameters, the synthesis of this compound and its derivatives can be optimized to achieve higher yields and desired stereochemical outcomes, facilitating further investigation into their chemical and biological properties.

Sophisticated Spectroscopic and Analytical Methodologies for the Structural Elucidation and Quantification of 3 Methyleneheptanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 3-Methyleneheptanoic acid in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provide critical information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy would reveal characteristic signals for the terminal methyl group, the aliphatic chain methylene (B1212753) groups, the protons of the exocyclic methylene group (=CH₂), and the methylene group alpha to the carboxylic acid. The chemical shifts and spin-spin coupling patterns are diagnostic of the molecular structure. Similarly, ¹³C NMR provides distinct signals for each carbon atom, including the carboxyl carbon, the sp²-hybridized carbons of the methylene group, and the sp³-hybridized carbons of the alkyl chain.

Beyond basic structural confirmation, advanced NMR techniques are pivotal for conformational analysis. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to determine the through-space proximity of protons, providing insights into the preferred three-dimensional structure of the molecule in solution. nih.gov For unsaturated fatty acids, NOESY, combined with variable temperature studies and Density Functional Theory (DFT) calculations, has been effectively used to investigate low-energy structures and the formation of hydrogen-bonded aggregates in different solvents. preprints.orgbohrium.com This combined approach allows for a detailed understanding of the molecule's conformational flexibility, which can be crucial for its biological activity. preprints.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)10.0 - 12.0 (broad s)175 - 180
C2 (-CH₂-COOH)~2.4 (s)35 - 40
C3 (=C)-140 - 145
=CH₂ (vinyl)4.9 - 5.1 (two s)115 - 120
C4 (-CH₂-)~2.2 (t)30 - 35
C5 (-CH₂-)~1.4 (m)28 - 32
C6 (-CH₂-)~1.3 (m)22 - 26
C7 (-CH₃)~0.9 (t)13 - 15

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Characterization and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound (C₈H₁₄O₂) with a high degree of confidence. This precision is fundamental for distinguishing it from other isobaric compounds in complex mixtures.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the molecular structure through controlled fragmentation. For fatty acids, analysis is often performed in negative ion mode via electrospray ionization (ESI), which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. nih.gov However, conventional collision-induced dissociation (CID) of unsaturated fatty acid anions often fails to produce fragments that can pinpoint the location of the double bond. sciex.comsciex.com The fragmentation is typically dominated by losses of small neutral molecules like water (H₂O) or carbon dioxide (CO₂) from the carboxyl group. nih.govnih.gov

To overcome this limitation, specialized fragmentation techniques or derivatization strategies are required. Methods such as electron activated dissociation (EAD) can generate structurally diagnostic fragment ions that allow for the localization of the carbon-carbon double bond. sciex.com Alternatively, derivatization of the fatty acid can improve ionization and induce more informative fragmentation patterns. sciex.com The characteristic fragmentation pattern of short-chain carboxylic acids often includes the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]). libretexts.org

For metabolic pathway analysis, data from HRMS experiments on biological samples can be processed using integrated platforms. Tools like MetaboAnalyst utilize mass-to-charge ratios from untargeted metabolomics to perform pathway enrichment analysis, suggesting metabolic pathways that may be perturbed. lipidmaps.orgnih.govmetaboanalyst.ca By identifying this compound and its related metabolites, these platforms can help map its role within broader metabolic networks, such as medium-chain fatty acid metabolism. researchgate.netresearchgate.netglbrc.orgcreative-proteomics.com

Table 2: Expected MS/MS Fragmentation of this compound [M-H]⁻ Ion Based on general fragmentation patterns of unsaturated carboxylic acids.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Identity
141.0916 ([M-H]⁻)123.0811H₂O (18.0105 Da)Loss of water from the carboxyl group
141.0916 ([M-H]⁻)97.0961CO₂ (43.9898 Da)Loss of carbon dioxide (decarboxylation)
141.0916 ([M-H]⁻)83.0804C₃H₆O (58.0419 Da)Cleavage within the alkyl chain (requires advanced MS)

**3.3. Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for isolating this compound from complex mixtures and for assessing its purity. The choice between liquid and gas chromatography depends on the volatility of the analyte and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fatty acids. hplc.eu Reversed-phase HPLC, typically using a C18 stationary phase, is widely used to separate fatty acids based on their chain length and degree of unsaturation. aocs.org For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or acetic acid) would likely be effective. nih.gov

A significant challenge in fatty acid analysis is the separation of isomers, such as positional or geometric (cis/trans) isomers, which often have very similar hydrophobicities. hplc.eu While standard C18 columns may not provide adequate resolution, specialized columns can be employed. Silver-ion HPLC (Ag-HPLC), which utilizes the interaction between silver ions on the stationary phase and the π-electrons of the double bonds, is a powerful technique for separating unsaturated fatty acid isomers. nih.gov For separating potential enantiomers of chiral fatty acids, chiral stationary phases (CSPs) are required. phenomenex.commdpi.comtcichemicals.comaocs.org

Detection in HPLC can be achieved using various methods. While this compound lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at low wavelengths (~210 nm). nih.gov More sensitive and specific detection can be achieved by coupling HPLC to a mass spectrometer (LC-MS). researchgate.net

Table 3: Representative HPLC Method for the Analysis of Medium-Chain Fatty Acids Based on common methods for fatty acid separation.

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 20 µL
DetectionMass Spectrometry (ESI-negative) or UV (210 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is required prior to GC-MS analysis to convert this compound into a more volatile form. nih.gov The most common approach is esterification to form fatty acid methyl esters (FAMEs). nih.gov This is often achieved using reagents such as boron trifluoride in methanol (B129727) (BF₃-MeOH) or by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.commdpi.comsigmaaldrich.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which acts as a detector, providing both quantification and structural information based on the mass spectrum and fragmentation pattern of the derivative. GC-MS is particularly well-suited for metabolic profiling, allowing for the simultaneous analysis of numerous metabolites in a biological sample. nih.govpomics.com

Table 4: Typical GC-MS Protocol for Fatty Acid Profiling Outlines a general workflow for the analysis of volatile metabolites.

StepDescription
1. Sample PrepExtraction of lipids/metabolites from the biological matrix.
2. DerivatizationEsterification to FAMEs (e.g., heating with 12% BF₃-Methanol at 60 °C). sigmaaldrich.com
3. ExtractionLiquid-liquid extraction of FAMEs into a nonpolar solvent (e.g., hexane).
4. GC SeparationColumn: DB-5ms or similar; Carrier Gas: Helium; Temperature Program: e.g., 100 °C to 260 °C.
5. MS DetectionIonization: Electron Ionization (EI, 70 eV); Scan Range: m/z 50-550.
6. Data AnalysisPeak identification via library matching (e.g., NIST) and quantification using an internal standard.

Integrated Analytical Platforms for Comprehensive Profiling of this compound and Related Metabolites

Comprehensive metabolic profiling, or metabolomics, aims to identify and quantify a wide range of small molecules in a biological system. This is achieved by integrating data from multiple analytical platforms, primarily LC-MS and GC-MS, with powerful bioinformatics and statistical tools. frontiersin.org

An integrated workflow for profiling this compound and its related metabolites would begin with the analysis of biological extracts by both LC-MS (for non-volatile metabolites) and GC-MS (for volatile metabolites). core.ac.uk The raw data from these instruments, consisting of thousands of features characterized by retention time and mass-to-charge ratio, is then processed. This involves peak detection, alignment, and normalization.

The resulting data matrix is analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify features that are significantly different between experimental groups. Web-based platforms like MetaboAnalyst provide a user-friendly interface for these statistical analyses and subsequent functional interpretation. lipidmaps.orgnih.gov Once a feature corresponding to this compound is identified as significant, its identity is confirmed using the spectroscopic methods described above (e.g., MS/MS fragmentation, comparison to a standard). The platform can then be used to perform metabolite set enrichment and pathway analysis to contextualize the role of this compound within the broader metabolic landscape of the organism under study. researchgate.netresearchgate.net

Biochemical Roles and Metabolic Pathways of 3 Methyleneheptanoic Acid in Non Human Biological Systems

Identification and Elucidation of 3-Methyleneheptanoic Acid as a Semiochemical

This compound has been identified as a significant semiochemical, a chemical substance that carries a message, in the communication systems of certain insect species. pherobase.com These informative molecules are crucial for mediating interactions both within and between species, influencing behaviors such as mating and aggregation. wikipedia.org

Research has firmly established this compound as a component of the female-produced sex pheromone in the cowpea weevil, Callosobruchus maculatus. nih.govusda.gov In this species, volatiles collected from virgin females were found to contain a blend of acidic compounds that elicit a locomotory response in males. nih.gov Through a process of solvent extraction, column chromatography, and acid-base partitioning, the active components were isolated and identified as carboxylic acids. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis, in comparison with synthetic standards, confirmed the presence of this compound alongside other structurally related C8 acids. nih.govusda.gov

Conversely, while Acanthoscelides obtectus, the dried bean beetle, is a related bruchid, its chemical communication system for mating relies on a different primary compound. The male-produced sex pheromone of A. obtectus has been identified as methyl (E,R)-2,4,5-tetradecatrienoate. nih.govresearchgate.netpherobase.com Current scientific literature does not indicate that this compound plays a role as a sex pheromone component in Acanthoscelides obtectus.

**Table 1: Identified Sex Pheromone Components in *Callosobruchus maculatus***

Compound Name Chemical Formula Role in Pheromone Blend
This compound C₈H₁₄O₂ Active Component
(Z)-3-Methyl-3-heptenoic acid C₈H₁₄O₂ Active Component
(E)-3-Methyl-3-heptenoic acid C₈H₁₄O₂ Active Component
(Z)-3-Methyl-2-heptenoic acid C₈H₁₄O₂ Active Component
(E)-3-Methyl-2-heptenoic acid C₈H₁₄O₂ Active Component

Behavioral Elicitation and Specificity in Interspecies Communication

In Callosobruchus maculatus, synthetic this compound has been shown to be behaviorally active on its own, capable of eliciting a response from male weevils. nih.gov When tested individually, each of the identified acidic components of the pheromone blend was found to be attractive to males. nih.gov Furthermore, combinations of these synthetic acids produced an additive effect, suggesting that the full blend provides a more potent signal. nih.gov Bioassays, including tests in small chambers and a wind tunnel, have demonstrated that these compounds are excitatory and induce an upwind flight response in males, a typical behavior for locating a pheromone source. nih.gov

The specificity of these chemical signals is crucial for reproductive isolation among closely related species. For instance, (Z)-3-methyl-2-heptenoic acid, a component of the C. maculatus pheromone, was previously identified as the sex pheromone for a related species, C. analis. However, this compound was found to be inactive when tested against extracts of female C. maculatus volatiles. nih.gov This highlights the nuanced differences in pheromone composition that contribute to species-specific mate recognition and prevent interspecies mating. The distinct pheromone of Acanthoscelides obtectus further underscores this principle of chemical signal specificity in interspecies communication.

Involvement in Non-Human Organismal Metabolism and Biosynthesis Pathways

The production of semiochemicals like this compound is intrinsically linked to the metabolic and biosynthetic pathways of the organism. These pathways often involve modifications of common primary metabolites, such as fatty acids, to create structurally diverse and specific signaling molecules. researchgate.net

Based on available research, there is no direct evidence to suggest that this compound is a secondary metabolite produced by microbial or plant species. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions. wikipedia.org While microorganisms and plants are known to produce a vast array of fatty acid-derived secondary metabolites, a specific pathway for this compound has not been identified in these kingdoms. viper.ac.in Microbial secondary metabolism is a rich source of diverse chemical structures, but the production of this specific branched-chain fatty acid has not been documented. researchgate.netmdpi.commdpi.com Similarly, plant secondary metabolism generates a wide range of compounds, but this compound is not among the commonly reported phytochemicals. viper.ac.in

The biosynthesis of fatty acid-derived pheromones in insects, including branched-chain acids like this compound, is believed to originate from primary fatty acid metabolism. researchgate.net The general pathway involves the synthesis of straight-chain fatty acids from acetyl-CoA and malonyl-CoA precursors, followed by modification steps such as desaturation, chain-shortening, and the introduction of branches. researchgate.net

While the specific enzymatic steps for the synthesis of this compound in Callosobruchus maculatus have not been fully elucidated, it is hypothesized to involve a modification of the standard fatty acid synthesis pathway. This could occur through the incorporation of a methyl group from a donor such as propionyl-CoA at a specific point in the elongation process, followed by the introduction of the methylene (B1212753) group. The enzymes involved would likely include specialized fatty acid synthases (FAS) and elongases with unique substrate specificities.

Comparative Biochemical Analysis of this compound and its Isomers in Biological Matrices

The biological activity of a semiochemical is often highly dependent on its specific chemical structure, including the presence and position of double bonds and alkyl branches. In the case of the Callosobruchus maculatus sex pheromone, this compound is part of a complex of structurally similar C8 carboxylic acids. nih.govusda.gov

Table 2: Structural Comparison of Active Carboxylic Acids in Callosobruchus maculatus Pheromone

Compound Structure Key Structural Feature
This compound CH₂(C(CH₂)COOH)CH₂CH₂CH₂CH₃ Exocyclic double bond at C3
(Z)-3-Methyl-3-heptenoic acid CH₃CH(C(CH₃)=CHCOOH)CH₂CH₃ Z-configuration double bond at C3
(E)-3-Methyl-3-heptenoic acid CH₃CH(C(CH₃)=CHCOOH)CH₂CH₃ E-configuration double bond at C3
(Z)-3-Methyl-2-heptenoic acid CH₃CH₂(C(CH₃)=CHCOOH)CH₂CH₃ Z-configuration double bond at C2
(E)-3-Methyl-2-heptenoic acid CH₃CH₂(C(CH₃)=CHCOOH)CH₂CH₃ E-configuration double bond at C2

Each of these compounds, when tested alone, showed activity, indicating that the male C. maculatus olfactory system can detect and respond to this general structural motif. nih.gov The presence of multiple active compounds in the pheromone blend may serve several purposes, including enhancing the signal's robustness in a noisy chemical environment and potentially conveying more complex information to the receiving male. The precise ratio of these components in the natural pheromone blend is likely critical for optimal biological activity. The structural variations among these active isomers underscore the high degree of specificity that can be achieved in chemical communication systems through minor modifications of a common biochemical scaffold.

Mechanistic Investigations into the Reactivity and Biological Interactions of 3 Methyleneheptanoic Acid

Catalytic Mechanisms in Asymmetric Hydrogenation of 3-Methyleneheptanoic Acid

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids, such as this compound, is a pivotal reaction for the synthesis of chiral carboxylic acids. The mechanisms of these reactions are intricate and highly dependent on the catalyst system employed, primarily those based on rhodium (Rh) and ruthenium (Ru) complexes with chiral phosphine ligands. nih.govacs.org

Rhodium-Catalyzed Mechanisms: Rhodium complexes have been extensively studied for the asymmetric hydrogenation of unsaturated carboxylic acids. acs.org Two primary mechanistic models have been proposed to explain the origin of enantioselectivity: the Halpern "anti-lock-and-key" mechanism and the "lock-and-key" mechanism. acs.orgnih.gov

Unsaturated Pathway (Halpern Mechanism): Seminal work by Halpern suggested that the enantioselectivity does not arise from the preferential binding of the substrate to the chiral catalyst to form the most stable catalyst-substrate adduct. nih.gov Instead, the minor, less stable diastereomeric adduct is significantly more reactive towards hydrogen, leading to the formation of the major product enantiomer. acs.orgnih.gov This "anti-lock-and-key" model involves the initial coordination of the olefinic substrate to the metal center, followed by the oxidative addition of hydrogen. acs.org

Lock-and-Key Mechanism: In contrast, for some rhodium catalyst systems, a "lock-and-key" mechanism is operative. acs.org In this model, the most stable catalyst-substrate adduct is also the most reactive intermediate, proceeding through subsequent steps to yield the final product. acs.org This mechanism relies on strong facial discrimination of the prochiral olefin due to the rigid chiral environment created by the ligands. acs.org

The reaction pathway involves several key steps: oxidative addition of hydrogen to the Rh(I) complex, coordination of the olefin, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination to yield the saturated product and regenerate the catalyst. nih.govlibretexts.org The carboxylic acid group of the substrate plays a crucial role, often acting as a coordinating group that helps anchor the substrate to the metal center. nih.govacs.org

Ruthenium-Catalyzed Mechanisms: Ruthenium(II) catalysts, particularly those bearing the BINAP ligand (Ru-BINAP), are highly effective for the asymmetric hydrogenation of various unsaturated compounds, including α,β-unsaturated carboxylic acids. acs.orgnih.govresearchgate.net The active catalytic species is typically a ruthenium hydride. The mechanism is believed to proceed through a six-membered transition state where the carboxyl group of the substrate coordinates to the ruthenium center. harvard.edu This coordination is crucial for both reactivity and the high level of stereocontrol observed. The hydrogenation of the double bond then occurs, leading to the chiral saturated carboxylic acid. harvard.eduyoutube.com

Table 1: Catalyst Systems in Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Mechanistic Aspects of Biosynthetic Pathways Involving this compound

While the specific biosynthetic pathway for this compound has not been definitively elucidated, its structure suggests it is likely derived from fatty acid or polyketide biosynthesis pathways, which are responsible for creating a vast array of natural products. nih.govwikipedia.orgresearchgate.net The formation of its carbon skeleton, a seven-carbon chain with a methyl branch, likely involves pathways that utilize branched-chain primers and enzymatic steps for desaturation.

Initiation with Branched-Chain Primers: The biosynthesis of branched-chain fatty acids typically begins with a primer derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. researchgate.netwikipedia.orgfrontiersin.org For a heptanoic acid derivative, a primer such as 2-methylpropanyl-CoA (from valine) or 3-methylbutyryl-CoA (from leucine) could initiate the process. wikipedia.org This initiation step is catalyzed by a branched-chain α-keto acid decarboxylase, which converts α-keto acids into the corresponding acyl-CoA primers necessary for chain elongation. wikipedia.orgnih.gov

Chain Elongation via Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS): Following initiation, the carbon chain is extended through the iterative addition of two-carbon units, typically from malonyl-CoA, by a Type I or Type II fatty acid synthase (FAS) or polyketide synthase (PKS) system. nih.govnih.gov

Loading: An acyltransferase (AT) domain loads the primer onto an acyl carrier protein (ACP). wikipedia.org

Condensation: A keto synthase (KS) domain catalyzes the Claisen condensation of the primer with a malonyl-ACP extender unit, resulting in a four-carbon chain attached to the ACP and the release of CO₂. wikipedia.org

Reduction, Dehydration, and Reduction: The β-keto group formed during condensation is sequentially modified by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains to produce a saturated acyl-ACP, now elongated by two carbons. nih.gov

Iteration: This cycle repeats, adding two carbons in each iteration, until the desired chain length is achieved.

Formation of the Methylene (B1212753) Group: The exocyclic methylene group at the C3 position is a key feature. This double bond could be introduced by a desaturase enzyme acting on a saturated fatty acid precursor, 3-methylheptanoic acid. Alternatively, within a PKS or hybrid pathway, the dehydratase (DH) domain might act on a β-hydroxyacyl intermediate and the subsequent reduction step by the enoyl reductase (ER) is skipped, leaving a double bond in the final product.

Table 2: Plausible Enzymatic Steps in the Biosynthesis of this compound

Interactions with Biological Receptors and Ligand-Protein Dynamics in Non-Human Contexts

This compound is recognized as a semiochemical, a molecule that mediates interactions between organisms. pherobase.complantprotection.plresearchgate.net In non-human contexts, particularly in insects, such compounds are typically detected by olfactory receptors located on the antennae. elifesciences.org The interaction between a volatile ligand like this compound and these receptors initiates a signal transduction cascade that results in a behavioral response. d-nb.info

Insect Olfactory Receptors (ORs and IRs): Insect olfaction is primarily mediated by two large families of receptor proteins: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). nih.govfrontiersin.org

Odorant Receptors (ORs): These form heteromeric ligand-gated ion channels, consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco). mdpi.comfrontiersin.org The OrX subunit determines the specificity of the receptor to particular odorants. frontiersin.org

Ionotropic Receptors (IRs): Related to ionotropic glutamate receptors, IRs also function as ligand-gated ion channels and tend to recognize acids, amines, and other hydrophilic compounds. nih.govescholarship.org

Ligand-Receptor Interaction and Signal Transduction: The process of odorant detection involves several stages:

Transport: As a volatile molecule, this compound would enter the insect's sensillum (a hair-like sensory structure on the antenna) through pores in the cuticle. nih.gov Inside the aqueous sensillar lymph, hydrophobic molecules are often bound and transported by Odorant-Binding Proteins (OBPs). nih.govmdpi.com OBPs can help solubilize the odorant and deliver it to the receptors on the dendritic membrane of an Olfactory Sensory Neuron (OSN). mdpi.com

Binding and Activation: The ligand binds to the specific binding pocket of an OR or IR. This binding event induces a conformational change in the receptor complex, leading to the opening of the associated ion channel. nih.govfrontiersin.org

Depolarization: The influx of cations through the opened channel depolarizes the OSN's membrane, generating an electrical signal (action potential). nih.gov This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction or repulsion. d-nb.info

The specificity and sensitivity of this interaction are determined by the molecular properties of both the ligand and the receptor's binding site. The size, shape, and functional groups of this compound would dictate which specific OrX or IR subunits it can effectively bind to and activate. While specific receptors for this compound have not been identified, studies on related short-chain fatty acids show that they are detected by specific classes of IRs or ORs, leading to distinct behavioral responses. escholarship.orgnih.gov The dynamics of this ligand-protein interaction, including binding affinity and dissociation rates, determine the temporal characteristics of the neuronal response. frontiersin.org

Table 3: Key Proteins in Insect Olfactory Detection of Semiochemicals

Theoretical and Computational Investigations into the Molecular Structure and Reactivity of 3 Methyleneheptanoic Acid

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

No dedicated studies employing quantum chemical calculations to analyze the conformations and electronic structure of 3-methyleneheptanoic acid were found. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's most stable three-dimensional shapes (conformers), the energy differences between them, and the distribution of electrons within the structure. This information is crucial for understanding how the molecule's shape and electronic properties relate to its biological function.

Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions

There is no evidence in the current body of literature of molecular dynamics (MD) simulations being performed on this compound. MD simulations would provide a dynamic view of the molecule's behavior over time, mapping its accessible conformations and how it might interact with its environment or potential biological receptors. This computational technique could offer insights into the flexibility of the heptanoic acid chain and the methylene (B1212753) group, which are likely key to its function as a pheromone.

In Silico Prediction of Reactivity and Mechanistic Pathways

Similarly, a literature search yielded no in silico studies aimed at predicting the chemical reactivity or potential mechanistic pathways involving this compound. These computational methods use the molecule's structure to forecast its likely chemical reactions, stability, and the mechanisms by which it might be synthesized or degraded.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives (excluding human activity)

While the biological activity of this compound as a pheromone is established, formal computational Structure-Activity Relationship (SAR) studies are not available. Experimental observations indicate that it is active in eliciting a response in male C. maculatus both individually and as part of a five-component mixture. The other components are (Z)- and (E)-3-methyl-2-heptenoic acid, and (Z)- and (E)-3-methyl-3-heptenoic acid. This suggests a specific structural requirement for its function. However, without computational SAR studies, the precise contributions of the methylene group at the 3-position, the chain length, and the carboxylic acid functional group to its binding and activation of olfactory receptors in the insect remain speculative from a theoretical standpoint.

Derivatives and Analogues Research: Expanding the Academic Scope of Methyleneheptanoic Acids

Synthesis and Characterization of Novel Structural Analogues

The synthesis of structural analogues of 3-methyleneheptanoic acid leverages established methods for creating α,β-unsaturated carboxylic acids. These approaches allow for systematic modifications, such as altering the alkyl chain length, introducing further substitutions, or changing the position of the methylene (B1212753) group. Common synthetic strategies include Knoevenagel condensation, Wittig-type reactions, and the α,β-dehydrogenation of corresponding saturated esters or nitriles. organic-chemistry.org For instance, a general approach could involve the reaction of an appropriate aldehyde with malonic acid derivatives to construct the core structure. Another viable route is the homologation of a carboxylic acid by one methylene group through procedures like the Arndt-Eistert reaction. gre.ac.uk

Once synthesized, these novel analogues require thorough characterization to confirm their structure and purity. The primary analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for structural elucidation. magritek.com Key diagnostic signals in ¹H NMR for a 3-methylenealkanoic acid would include two distinct singlets in the olefinic region for the exocyclic C=CH₂ protons and a characteristic signal for the α-proton. In ¹³C NMR, the quaternary C3 and the terminal methylene C=C H₂ would provide unambiguous signals confirming the presence and position of the double bond. magritek.com Advanced techniques like HSQC and HMBC can further confirm connectivity. magritek.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, which helps in confirming the elemental composition and structural features of the synthesized analogue.

Infrared (IR) Spectroscopy : IR spectroscopy is effective for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O and C=C stretching vibrations.

For analytical purposes, especially for gas chromatography (GC), fatty acids are often converted into their more volatile fatty acid methyl esters (FAMEs). sigmaaldrich.com This derivatization is typically achieved through esterification using a catalyst like boron trichloride (B1173362) in methanol (B129727), which quantitatively converts the carboxylic acid to a methyl ester, improving chromatographic behavior and stability. sigmaaldrich.com

Table 1: Key Spectroscopic Data for Characterizing 3-Methylenealkanoic Acid Structures

Technique Functional Group Expected Chemical Shift / Signal
¹H NMRExocyclic Methylene (=CH₂)Two distinct signals in the olefinic region (~5.0-6.5 ppm)
¹H NMRCarboxyl Proton (-COOH)Broad singlet, typically >10 ppm
¹³C NMRCarboxyl Carbon (C =O)~170-185 ppm
¹³C NMROlefinic Carbons (>C =C H₂)~120-145 ppm
IR SpectroscopyCarboxyl O-H StretchBroad band, ~2500-3300 cm⁻¹
IR SpectroscopyCarbonyl C=O StretchStrong absorption, ~1700-1725 cm⁻¹
IR SpectroscopyAlkene C=C Stretch~1640-1680 cm⁻¹

Investigation of Modified Biological Activities and New Semiochemical Roles

This compound is a known semiochemical, acting as a critical component of the female-produced sex pheromone of the cowpea weevil, Callosobruchus maculatus. nih.govresearchgate.netnih.gov Research has shown that this pheromone is not a single molecule but a blend of five different eight-carbon acids. nih.gov The individual synthetic acids are each active, and their combination produces an additive effect on the locomotory and sexual behavior of males. nih.gov

Table 2: Components of the Callosobruchus maculatus Sex Pheromone Blend

Compound Name Molecular Formula Structural Class
This compoundC₈H₁₄O₂Methylene-branched fatty acid
(Z)-3-Methyl-3-heptenoic acidC₈H₁₄O₂Unsaturated fatty acid
(E)-3-Methyl-3-heptenoic acidC₈H₁₄O₂Unsaturated fatty acid
(Z)-3-Methyl-2-heptenoic acidC₈H₁₄O₂α,β-Unsaturated fatty acid
(E)-3-Methyl-2-heptenoic acidC₈H₁₄O₂α,β-Unsaturated fatty acid

The investigation into structural analogues is driven by the hypothesis that modifications to the carbon chain length, the geometry of the double bond, or the position of the methyl/methylene group will alter biological activity. This specificity is highlighted by the fact that the pheromone blend for C. maculatus is inactive for the related species Callosobruchus analis, which uses a different, unidentified C8 acid pheromone. nih.gov This lack of cross-attraction underscores the high degree of structural specificity in the insect's chemoreception system. nih.gov

By synthesizing and testing analogues, researchers can probe the structural requirements of the insect's olfactory receptors. For example, analogues with shorter or longer carbon chains, or those where the methylene group is shifted to a different position, can be evaluated in bioassays. These assays, which may include electroantennography (EAG) to measure antennal response or flight tunnel experiments to observe behavioral changes, can reveal which structural features are essential for binding to the receptor and eliciting a biological response. nih.gov Such studies could potentially lead to the discovery of new semiochemical roles, such as identifying molecules that might act as antagonists (inhibitors) to the natural pheromone, which could have applications in pest management. epa.gov

Exploration of Diversified Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound and its analogues is primarily dictated by its two key functional groups: the carboxylic acid and the α,β-unsaturated alkene system. This dual functionality makes it a versatile building block for further synthetic transformations. libretexts.orgrsc.org

The carboxylic acid moiety can undergo a range of standard reactions, including:

Esterification : Reaction with alcohols under acidic conditions to form esters. wikipedia.org This is commonly used to produce FAMEs for GC analysis but can also be used to generate other esters with different properties. sigmaaldrich.com

Amide Formation : Reaction with amines, often activated by coupling agents, to produce amides. Fatty acid amides have a wide range of biological activities and industrial applications. biorxiv.org

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The α,β-unsaturated system is highly reactive towards nucleophiles in a conjugate addition (or Michael addition) reaction. libretexts.org The electron-withdrawing nature of the adjacent carboxyl group polarizes the double bond, making the β-carbon (C4) electrophilic. This allows for the addition of a wide variety of nucleophiles, such as enolates, amines, and organometallic reagents, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. libretexts.org

This inherent reactivity gives this compound and its derivatives significant synthetic utility. They can serve as precursors for more complex molecules, where the methylene group is used as a handle for introducing new functionalities or for building larger molecular scaffolds.

Comparative Analysis of Methylenated Fatty Acid Derivatives for Structure-Function Relationships

Understanding the relationship between molecular structure and biological function is a central goal in chemical biology. For methylenated fatty acids and their derivatives, comparative analyses are essential for elucidating these relationships.

A prime example is found in the specificity of insect pheromones. The blend of C8 acids, including this compound, is highly effective for attracting C. maculatus males, but not males of the closely related C. analis. nih.gov This demonstrates that even subtle changes in the position or geometry of a double bond within a fatty acid derivative can lead to a complete loss of biological activity in a specific receptor system.

Broader studies on other fatty acid derivatives further illuminate these principles. For instance, a study on fatty acid conjugates of a cyclic peptide demonstrated a clear relationship between the length of the fatty acid chain and biological potency. As shown in the table below, shorter acid chains (C6, C10) resulted in high potency in a lizard skin bioassay, whereas longer chains (C14, C16) were approximately 100 times less potent. nih.gov

Table 3: Effect of Fatty Acid Chain Length on the Biological Potency of a Peptide Conjugate

Conjugated Fatty Acid Carbon Chain Length Relative Potency (vs. α-MSH)
Hexanoic acidC6~100%
Decanoic acidC10~100%
Myristic acidC14~1%
Palmitic acidC16~1%

Data adapted from a study on melanotropin bioassays, demonstrating structure-function relationships in fatty acid derivatives. nih.gov

This type of comparative analysis, whether comparing isomers in an insect pheromone blend or homologues in a series of bioactive conjugates, is critical. It allows researchers to map the structural requirements for a desired biological effect, guiding the rational design of new molecules with enhanced or modified activities. For methylenated fatty acids, this involves comparing how changes in chain length, the location of the methylene group, and the addition of other functional groups impact their roles as semiochemicals or other bioactive agents.

Emerging Research Avenues and Future Directions for 3 Methyleneheptanoic Acid Studies

Development of Advanced Bioanalytical Tools for Enhanced Detection and Quantification

The detection and quantification of volatile fatty acids (VFAs) like 3-methyleneheptanoic acid are critical for understanding their roles in biological systems. Current and emerging research focuses on enhancing the sensitivity, specificity, and speed of analytical methods.

Detailed Research Findings: Advanced bioanalytical tools are essential for accurately profiling this compound, especially when it is present in trace amounts within complex biological matrices. The primary techniques employed are chromatographic methods, which separate compounds based on their physical and chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the separation, identification, and quantification of volatile compounds like this compound. The coupling of GC with MS allows for precise identification based on the mass-to-charge ratio of fragmented ions, providing a high degree of confidence. biorxiv.org For fatty acid analysis, a derivatization step, often converting the carboxylic acids to more volatile fatty acid methyl esters (FAMEs), is typically required to improve chromatographic performance. mdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is another robust method for quantifying VFAs. While it does not provide the structural information of MS, it offers high sensitivity and a wide linear range, making it excellent for quantification once the compound has been identified. biorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-based methods are common, LC-MS offers the advantage of analyzing less volatile or thermally sensitive compounds without derivatization. Recent advancements in ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry are enabling the deep coverage of polar lipids and the resolution of structural isomers of short-chain fatty acids. biorxiv.org

Future research aims to develop methods that require minimal sample preparation, reduce analysis time, and lower detection limits. The creation of portable "e-noses" or specialized sensors based on semiochemical recognition could one day allow for real-time monitoring of this compound in agricultural settings. researchgate.net

Table 1: Comparison of Advanced Bioanalytical Tools for this compound Analysis

Analytical ToolPrincipleStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds, which are then ionized and identified by their mass-to-charge ratio.High specificity and structural identification. Excellent for complex mixtures.Often requires derivatization to increase volatility; can be destructive to the sample.
Gas Chromatography-Flame Ionization Detection (GC-FID)Separates volatile compounds, which are then burned in a hydrogen flame to produce ions, generating a measurable signal.High sensitivity, wide quantitative range, robust and reliable.Does not provide structural information; identification relies on retention time comparison with standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/UHPLC-MS)Separates compounds in a liquid phase, followed by ionization and mass analysis.Suitable for non-volatile or thermally fragile compounds; can separate isomers effectively. biorxiv.orgMay have lower resolution for small, highly volatile molecules compared to GC.

Strategies for Sustainable Production and Green Chemistry Approaches

Traditional chemical synthesis of complex organic molecules, including insect pheromones, often involves multiple steps, expensive petroleum-based feedstocks, and the creation of toxic waste. earlham.ac.uk Green chemistry seeks to develop more environmentally benign and economically viable production methods.

Detailed Research Findings: The future production of this compound is likely to pivot towards biotechnological routes that align with the principles of green chemistry. These methods leverage biological systems to synthesize complex molecules in a more sustainable manner.

Biosynthesis in Engineered Yeasts: Yeasts, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are being engineered as microbial cell factories for producing fatty acid-derived pheromones. frontiersin.orgnih.gov By introducing and optimizing metabolic pathways, these microorganisms can be programmed to produce specific fatty acids and their derivatives from simple sugar feedstocks. frontiersin.orgnih.gov This process involves several enzymatic steps, including desaturation to create double bonds and modifications by reductases and oxidases to form the final product. nih.gov This approach significantly reduces reliance on petrochemicals and minimizes hazardous byproducts.

Plant-Based Production ("Plant Factories"): Another promising strategy is the metabolic engineering of oilseed crops to produce pheromone precursors in their seed oils. This has been demonstrated for other moth sex pheromones and offers a scalable, low-cost production platform fueled by photosynthesis. earlham.ac.uk The target pheromone precursors can be extracted from the harvested seeds, streamlining the synthesis process by eliminating many of the initial, costly steps of conventional chemical synthesis. earlham.ac.uk

These bio-based methods stand in contrast to traditional organic synthesis routes, such as those used for the related compound 3-methylheptanoic acid, which may involve Grignard reagents, multi-step reactions, and the use of secondary bromides that can be difficult to purify. orgsyn.org While effective, such methods are less aligned with modern sustainability goals. orgsyn.org

Unveiling Novel Biological Roles in Underexplored Organisms and Ecosystems

Semiochemicals often have multiple functions that can vary between species or even different ecological contexts. While the primary role of this compound has been identified in a specific pest insect, its broader biological significance remains largely unexplored.

Detailed Research Findings: The most well-documented biological role of this compound is as a female-produced sex pheromone for the cowpea weevil, Callosobruchus maculatus, a major pest of stored legumes. researchgate.netnih.gov It is one of several short-chain fatty acids that, in combination, elicit attraction and sexual behaviors in male weevils. nih.gov

The future of research in this area lies in exploring the potential roles of this compound in other organisms and environments:

Role in Other Insect Species: Many insects use fatty acid-derived molecules for communication. Future studies could screen for the production or perception of this compound in other bruchid beetles or even insects from different orders, where it might function as an attractant, a repellent, or a component of an aggregation pheromone.

Microbial and Plant Interactions: Microorganisms and plants also produce a vast array of volatile organic compounds for communication and defense. Research could investigate whether this compound is produced by any plant species, perhaps as a defense compound, or by microbes associated with insects or their habitats.

Kairomonal Activity: A pheromone for one species can act as a kairomone (a signal beneficial to the receiver) for another. Predators or parasitoids of the cowpea weevil may use this compound as a cue to locate their host. d-nb.info Investigating this possibility could reveal new layers of interaction within stored-product ecosystems and provide new avenues for biological control.

Applications in Integrated Pest Management through Semiochemical Ecology

Integrated Pest Management (IPM) is an environmentally sensitive approach that combines multiple strategies to manage pests with minimal economic, health, and environmental risk. researchgate.net Semiochemicals, particularly pheromones, are powerful and highly specific tools within the IPM framework. slu.se

Detailed Research Findings: Given its confirmed role as a sex pheromone for the cowpea weevil (Callosobruchus maculatus), this compound has direct applications in IPM strategies aimed at controlling this destructive pest. researchgate.netcabidigitallibrary.org These strategies manipulate the insect's behavior for population monitoring or control.

Monitoring and Detection: Traps baited with a synthetic blend including this compound can be used to monitor for the presence and population density of cowpea weevils in warehouses and grain storage facilities. researchgate.netslu.se This allows for the timely application of control measures only when pest numbers exceed an economic threshold, reducing the prophylactic use of insecticides. slu.se

Mass Trapping: In smaller or enclosed settings, a high density of pheromone-baited traps can be deployed to capture a large portion of the male population, thereby reducing mating and subsequent generations of the pest. researchgate.netresearchgate.net

Mating Disruption: Dispersing a high concentration of the synthetic pheromone into the atmosphere of a storage facility can overwhelm the sensory organs of male weevils, making it difficult or impossible for them to locate females. slu.se This can effectively shut down reproduction within the treated area. slu.se

The development of these strategies relies on the availability of a cost-effective and pure synthetic pheromone, reinforcing the importance of the sustainable production methods discussed previously.

Table 2: IPM Strategies Utilizing this compound for Cowpea Weevil Control

IPM StrategyMechanism of ActionPrimary GoalKey Advantage
MonitoringAttracts male weevils to a trap for counting. researchgate.netAssess pest presence and population levels to inform control decisions.Prevents unnecessary pesticide applications. slu.se
Mass TrappingRemoves a significant number of male insects from the population. researchgate.netDirectly reduce the pest population and subsequent reproduction.Non-toxic method of population reduction.
Mating DisruptionPermeates the air with pheromone, confusing males and preventing them from finding mates. slu.sePrevent pest reproduction.Species-specific and does not harm non-target organisms.

Potential as Building Blocks in Advanced Organic Synthesis and Materials Science

The chemical structure of this compound, featuring both a terminal double bond (a methylene (B1212753) group) and a carboxylic acid, makes it a versatile building block for chemical synthesis and polymer science.

Detailed Research Findings: While specific research into this compound as a monomer is nascent, its functional groups are analogous to other monomers used in advanced materials. The field of α,β-unsaturated carboxylic acids and methylene malonates provides a strong precedent for its potential applications. nih.govchemistryviews.org

Organic Synthesis: The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acyl halides, serving as a handle for building more complex molecules. The double bond can participate in a wide range of addition reactions, allowing for further functionalization of the carbon backbone. This dual functionality makes it a useful intermediate for synthesizing a variety of specialty chemicals.

Polymer Science: The terminal double bond is susceptible to polymerization. Research on related monomers, such as diethyl methylene malonate (DEMM), has shown they can undergo anionic polymerization under mild, room-temperature conditions. nih.govacs.org This reactivity suggests that this compound could be used as a monomer or co-monomer to create novel polymers. The carboxylic acid group along the polymer chain could provide sites for cross-linking, improve adhesion to substrates, or alter the polymer's solubility and other physical properties. rsc.org Such functionalized polymers are valuable in the development of high-performance coatings, adhesives, and other advanced materials. nih.govacs.org

Future research will likely focus on exploring the polymerization behavior of this compound and characterizing the properties of the resulting polymers, potentially opening doors to new bio-based materials with unique characteristics.

Table of Mentioned Compounds

Compound Name
This compound
3-methylheptanoic acid
(Z)-3-methyl-3-heptenoic acid
(E)-3-methyl-3-heptenoic acid
(Z)-3-methyl-2-heptenoic acid
(E)-3-methyl-2-heptenoic acid
nonanedioic acid
2,6-dimethyl-1,8-octanedioic acid
diethyl methylene malonate (DEMM)
Saccharomyces cerevisiae
Yarrowia lipolytica

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